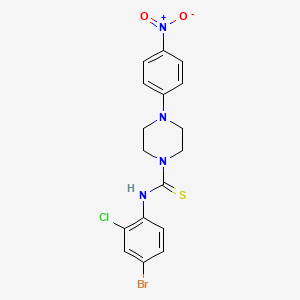
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide, also known as BCTP, is a chemical compound that has been widely studied for its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, and addiction. In
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide is a selective antagonist of the mGluR5 receptor, which is involved in a range of physiological and pathological processes in the central nervous system. By blocking the activity of mGluR5, N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and dosage. For example, N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to reduce the release of glutamate in the prefrontal cortex, which is thought to contribute to its anxiolytic effects. N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has also been shown to reduce the expression of the FMR1 gene, which is implicated in Fragile X Syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has several advantages as a tool for scientific research. For example, it is a highly selective antagonist of the mGluR5 receptor, which allows for precise modulation of its activity. N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has some limitations as well. For example, its effects may vary depending on the specific animal model or cell culture used, and it may have off-target effects on other receptors or signaling pathways.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide. For example, further studies could investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia or bipolar disorder. Additionally, research could explore the potential use of N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide as a tool for studying the role of mGluR5 in normal and pathological brain function. Finally, further studies could investigate the potential side effects and safety profile of N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide, in order to better understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. For example, N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been shown to reduce anxiety-like behavior in animal models of anxiety, and to attenuate cocaine-seeking behavior in animal models of addiction. N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has also been investigated as a potential treatment for Fragile X Syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN4O2S/c18-12-1-6-16(15(19)11-12)20-17(26)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(24)25/h1-6,11H,7-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINAMTLIRAPKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4116702.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4116707.png)
![diethyl 5-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4116720.png)

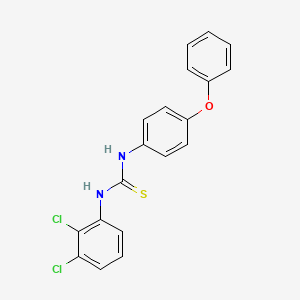
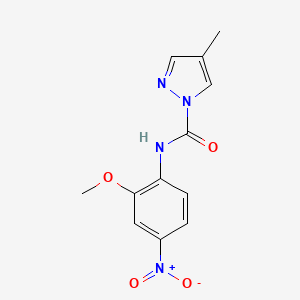
![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4116768.png)
![methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)
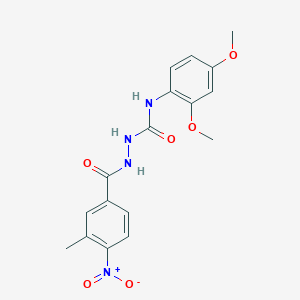
![N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)
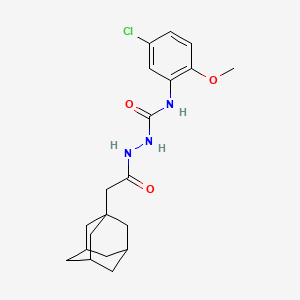
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116807.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4116814.png)